molecular formula C12H26 B082109 2,6-Dimethyldecane CAS No. 13150-81-7

2,6-Dimethyldecane

Cat. No.: B082109
CAS No.: 13150-81-7
M. Wt: 170.33 g/mol
InChI Key: DHJGXZWEQBKLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyldecane is an organic compound with the molecular formula C₁₂H₂₆. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of two methyl groups attached to the sixth and second carbon atoms of a decane chain. It is a colorless liquid with a relatively low boiling point and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyldecane can be synthesized through a multi-step reaction process. One common method involves the use of iron(II) acetate and chloroform in diethyl ether at 0°C for one hour. This is followed by hydrogenation using diisobutylaluminium hydride and iron(II) bis(trimethylsilyl)amide at 20°C under a pressure range of 1500.15 to 7500.75 Torr .

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic hydrogenation of specific precursors. The process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the precursor molecules, resulting in the formation of the desired alkane.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyldecane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions are typically carried out under acidic or basic conditions.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or heat.

Major Products Formed

    Oxidation: The major products formed from the oxidation of this compound include 2,6-dimethyldecanol, 2,6-dimethyldecanal, and 2,6-dimethyldecanoic acid.

    Substitution: Halogenation reactions yield products such as 2,6-dimethyl-1-chlorodecane or 2,6-dimethyl-1-bromodecane.

Scientific Research Applications

2,6-Dimethyldecane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: The compound is studied for its potential effects on biological membranes and its role in lipid metabolism.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is used as a solvent and as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyldecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also undergo metabolic transformations, leading to the formation of bioactive metabolites that interact with specific pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyldecane
  • 2,4-Dimethyldecane
  • 2,8-Dimethyldecane

Uniqueness

2,6-Dimethyldecane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. This structural arrangement affects its boiling point, solubility, and reactivity compared to other dimethyldecane isomers. The specific placement of the methyl groups also impacts its interactions with other molecules, making it distinct in its applications and behavior in various chemical reactions.

Properties

IUPAC Name

2,6-dimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJGXZWEQBKLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864367
Record name 2,6-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13150-81-7
Record name 2,6-Dimethyldecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyldecane
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyldecane
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyldecane
Reactant of Route 4
2,6-Dimethyldecane
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyldecane
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyldecane
Customer
Q & A

Q1: Can microorganisms utilize 2,6-dimethyldecane as a carbon source, and if so, how?

A1: While this compound is considered a recalcitrant branched hydrocarbon, research demonstrates that certain microorganisms can degrade it. A study successfully engineered a Pseudomonas citronellolis strain capable of utilizing this compound. [] This was achieved by introducing mutations that constitutively expressed enzymes involved in medium- to long-chain alkane oxidation. These modified P. citronellolis strains could then degrade this compound via the citronellol pathway. This was confirmed by identifying citronellol as a metabolite, observing the induction of geranyl-coenzyme A carboxylase (a key enzyme in the citronellol pathway), and demonstrating β-decarboxymethylation of this compound by whole cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.